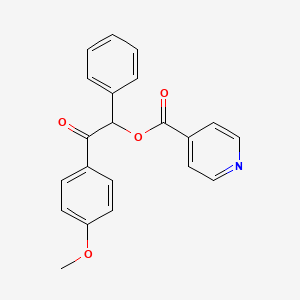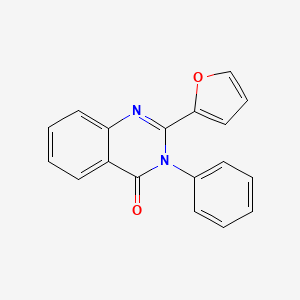![molecular formula C35H20ClN3O6 B10880278 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10880278.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves multiple steps, including the formation of the phenazine core and the subsequent functionalization of the molecule. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . The specific reaction conditions for this compound typically involve the use of solvents like ethanol and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Dipyrido[3,2-a2’,3’-c]phenazine derivatives:
Uniqueness
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a phenazine core with chloro and nitro substituents enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C35H20ClN3O6 |
|---|---|
Molecular Weight |
614.0 g/mol |
IUPAC Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate |
InChI |
InChI=1S/C35H20ClN3O6/c36-22-12-16-32(30(18-22)39(42)43)45-23-13-9-20(10-14-23)31(40)19-44-35(41)21-11-15-28-29(17-21)38-34-27-8-4-2-6-25(27)24-5-1-3-7-26(24)33(34)37-28/h1-18H,19H2 |
InChI Key |
IEYMJJSSVGCIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=C(C=C7)Cl)[N+](=O)[O-])N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10880200.png)

![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880222.png)
![1-(3-methoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10880225.png)
![2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10880230.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880232.png)
![1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10880236.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880237.png)
![4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10880254.png)
![3,4,5-trimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10880258.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B10880266.png)

